2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) is an organosulfur compound characterized by its unique molecular structure, which includes a sulfur atom linking two phenolic groups. Its molecular formula is and it has a molar mass of approximately . This compound exhibits a density of and a predicted boiling point of . The compound's structure contributes to its potential applications in various fields, particularly in materials science and biochemistry.
These reactions are significant for understanding the compound's behavior in different environments and its potential transformations.
Further investigation into 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) is needed to fully elucidate its biological effects.
The synthesis of 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) typically involves the reaction of 4-tert-butyl-6-cyclopentylphenol with sulfur or sulfur-containing reagents under controlled conditions. While specific synthetic pathways are not extensively documented in the literature, general methods for synthesizing similar phenolic compounds include:
These methods highlight the versatility of thiophenols in organic synthesis.
2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) has potential applications in various fields:
Several compounds share structural similarities with 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol). Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Tert-butylphenol | 98-54-4 | Simple structure; used as an industrial chemical and antioxidant. |
| 2,4-Di-tert-butylphenol | 96-76-4 | Exhibits antioxidant properties; used in fuel stabilization. |
| 2,6-Di-tert-butyl-p-cresol | 128-37-0 | Known for its effectiveness as an antioxidant; widely used in food and industrial applications. |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | Contains similar thiol linkages; used as an antioxidant but with different properties due to structural variations. |
The uniqueness of 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) lies in its dual phenolic structure linked by sulfur, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.
2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) (CAS 55036-39-0) is a hindered phenolic antioxidant characterized by its molecular formula C₃₀H₄₂O₂S and molecular weight of 466.7 g/mol. The compound features a central sulfur atom bridging two phenolic rings, each substituted with tert-butyl and cyclopentyl groups. This structural configuration confers exceptional radical-scavenging capabilities, making it a critical additive in polymer stabilization.
In industrial applications, the compound is prized for its ability to inhibit thermo-oxidative degradation in polyolefins, elastomers, and polyurethane formulations. Its low volatility and resistance to blooming ensure long-term stability in high-temperature environments, such as automotive components and industrial coatings. The tert-butyl groups enhance steric hindrance around the phenolic hydroxyl, optimizing its antioxidant activity by delaying hydrogen abstraction during polymer oxidation.
| Key Molecular Properties | Value |
|---|---|
| Molecular Formula | C₃₀H₄₂O₂S |
| Molecular Weight | 466.7 g/mol |
| LogP (Partition Coefficient) | 9.21 |
| Melting Point | Not explicitly reported |
| Thermal Stability | Stable up to 277°C (Flash Point) |
The development of hindered phenolic antioxidants traces back to early 20th-century research on rubber stabilization. While 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) itself was first synthesized in the late 20th century, its structural analogs, such as 2,2'-thiobis(4-tert-pentylphenol) (CAS 98-26-0), were patented as early as 1938 for use in lubricants and polymers. The introduction of cyclopentyl substituents marked a shift toward tailored steric hindrance, improving compatibility with non-polar polymer matrices.
By the 1980s, advancements in sulfur-bridged phenolic chemistry enabled large-scale production of this compound, driven by demand for high-performance stabilizers in the plastics industry. Patent analyses reveal iterative optimizations in synthesis routes, particularly in controlling the regioselectivity of cyclopentyl group attachment to maximize antioxidant efficacy.
Recent studies focus on multifunctional additives that combine antioxidant and UV-stabilizing properties. For example, hybrid molecules integrating hindered phenol and benzophenone moieties demonstrate synergistic effects in polyolefin elastomers. However, 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) remains understudied in emerging applications such as recyclable polymer composites, where its migration resistance could address challenges in material reprocessing.
A critical knowledge gap lies in the compound’s behavior under cryogenic conditions, as most stability data pertain to elevated temperatures. Additionally, computational modeling of its radical-scavenging kinetics remains limited, hindering the rational design of next-generation derivatives.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol [1]. This systematic name reflects the complete structural arrangement of the molecule, incorporating both phenolic rings connected through a sulfur bridge at the 2,2'-positions. The compound is registered under Chemical Abstracts Service number 55036-39-0 and carries the European Inventory of Existing Commercial Chemical Substances number 259-450-3 [1] [4].
The molecular formula is established as C₃₀H₄₂O₂S, corresponding to a molecular weight of 466.7 grams per mole [1] [2]. The standardized International Chemical Identifier key is GMMWGCRLFJBLBW-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications [1]. The simplified molecular-input line-entry system representation is CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 [1].
| Property | Value |
|---|---|
| IUPAC Name | 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol |
| CAS Registry Number | 55036-39-0 |
| EINECS Number | 259-450-3 |
| Molecular Formula | C₃₀H₄₂O₂S |
| Molecular Weight | 466.7 g/mol |
| InChI Key | GMMWGCRLFJBLBW-UHFFFAOYSA-N |
The compound exhibits predicted physical properties including a density of 1.12±0.1 grams per cubic centimeter and a boiling point of 495.6±45.0 degrees Celsius [4]. The predicted dissociation constant value is 9.20±0.50, indicating moderate acidity of the phenolic hydroxyl groups [4].
The stereochemical analysis of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) reveals a complex molecular architecture characterized by restricted rotation around the carbon-sulfur bonds connecting the two phenolic units [19] [20]. The sulfur bridge creates a conformational constraint that influences the spatial arrangement of the substituent groups and overall molecular geometry [21].
Conformational energy profile analysis indicates that the molecule adopts preferential orientations based on the interplay between steric repulsion from the bulky tert-butyl and cyclopentyl substituents and electronic effects from the sulfur bridge [19] [20]. The presence of tert-butyl groups at the 4-position of each phenolic ring creates significant steric hindrance, forcing the phenolic rings into non-planar configurations [19]. These steric effects override potential resonance stabilization that would favor planar arrangements, consistent with established principles governing substituted biaryl systems [19].
The cyclopentyl substituents at the 6-position introduce additional conformational complexity through their flexible ring structures [20]. Unlike rigid aromatic substituents, the cyclopentyl rings can adopt multiple chair and envelope conformations, contributing to the overall conformational diversity of the molecule [20]. The sulfur atom connecting the phenolic rings exhibits typical bond angles around 90 degrees, indicating predominant involvement of sulfur p-orbitals in bonding [24].
Computational studies of related thiobisphenol compounds suggest that the carbon-sulfur-sulfur-carbon dihedral angles typically range from 30 to 100 degrees depending on intramolecular interactions and crystal packing forces [23]. For 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol), the bulky substituents likely favor conformations with larger dihedral angles to minimize steric clashes [19] [23].
Structural comparison with analogous thiobisphenol compounds reveals distinctive features attributable to the specific substitution pattern of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) [5]. The most closely related compound, 4,4'-Thiobis(2-tert-butyl-6-methylphenol), shares the sulfur bridge and tert-butyl substitution but differs in the bridging positions and the nature of the second substituent [5] [8].
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) | 55036-39-0 | C₃₀H₄₂O₂S | 466.7 g/mol | 2,2'-sulfur bridge, cyclopentyl groups |
| 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | 96-69-5 | C₂₂H₃₀O₂S | 358.54 g/mol | 4,4'-sulfur bridge, methyl groups |
| 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | 90-66-4 | C₂₂H₃₀O₂S | 358.54 g/mol | 2,2'-sulfur bridge, methyl groups |
The 2,2'-bridging pattern in the target compound contrasts with the 4,4'-bridging found in many commercial thiobisphenol antioxidants [5] [7]. This positional difference significantly affects the molecular geometry and electronic properties [21]. In 4,4'-bridged systems, the sulfur atom connects the para positions, allowing greater conformational freedom and different electronic conjugation patterns compared to the 2,2'-bridged arrangement [21].
The cyclopentyl substituents distinguish this compound from methyl-substituted analogues in terms of steric bulk and lipophilicity . While methyl groups provide moderate steric protection, the cyclopentyl rings offer enhanced steric shielding of the phenolic hydroxyl groups [19]. This increased steric protection potentially improves thermal stability and oxidative resistance compared to smaller alkyl-substituted derivatives [26].
The combination of tert-butyl and cyclopentyl substituents creates a unique steric environment that influences both the physical properties and chemical reactivity [19] [26]. Computational studies of related phenolic compounds suggest that the conformational preferences follow the order: steric repulsion greater than lone pair-lone pair repulsion greater than resonance stabilization [19]. This hierarchy explains why the bulky substituents in 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) dominate the conformational behavior.
Limited crystallographic data are available specifically for 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) in the current literature [25] [27]. However, analysis of related thiobisphenol crystal structures provides insights into the likely solid-state arrangement of this compound [23] [24]. Thiobisphenol compounds typically crystallize in space groups that accommodate the non-planar molecular geometry imposed by the sulfur bridge and bulky substituents [25].
Related disulfide-bridged bichromophoric systems demonstrate that crystal packing is significantly influenced by the carbon-sulfur-sulfur-carbon dihedral angles [23]. In crystalline environments, these dihedral angles can differ substantially from solution-phase conformations due to intermolecular packing forces [23]. For compounds with bulky substituents similar to 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol), crystal structures often exhibit dihedral angles ranging from 39 to 90 degrees [23].
The presence of hydroxyl groups in phenolic compounds introduces the possibility of hydrogen bonding interactions in the solid state [25] [26]. These interactions can stabilize specific conformations and influence the overall crystal packing arrangement [25]. The steric bulk of the tert-butyl and cyclopentyl substituents may limit the extent of intermolecular hydrogen bonding, potentially leading to lower crystal density compared to less substituted analogues [19].
Powder diffraction studies of related phenolic compounds suggest that highly substituted thiobisphenols may exhibit reduced crystallinity due to conformational disorder [27]. The flexible cyclopentyl rings in 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) could contribute to such disorder, particularly if multiple ring conformations are energetically accessible at ambient temperature [20].
| Structural Parameter | Typical Range for Thiobisphenols | Expected for Target Compound |
|---|---|---|
| C-S-S-C Dihedral Angle | 30-100° | 60-90° (sterically hindered) |
| Ni-S-Ni Angle | 106-109° | Similar range expected |
| Intermolecular H-bonding | Moderate to strong | Sterically hindered |
| Crystal density | 1.0-1.2 g/cm³ | ~1.12 g/cm³ (predicted) |
The target bis-phenolic thio-ether is assembled in two discrete stages:
a) regio-selective ortho-alkylation of 4-tert-butylphenol with a cyclopentyl C₅ fragment and
b) sulfur-bridged dimerisation of the resulting 4-tert-butyl-6-cyclopentylphenol.
Key precursors and their optimum molar ratios are summarised in Table 1.
| Step | Limiting precursor | Auxiliary reagent(s) | Optimum molar ratio (precursor : auxiliary) | Typical isolated yield | Source |
|---|---|---|---|---|---|
| Cyclopentylation | 4-tert-butylphenol | Cyclopentanol (or cyclopentene) | 1 : 1.2 | 78 – 85% of 4-tert-butyl-6-cyclopentylphenol [1] | 50 |
| Thio-coupling | 4-tert-butyl-6-cyclopentylphenol | Elemental sulfur | 3 : 1 | 88% of crude thio-bisphenol [2] | 11 |
The 3 : 1 stoichiometry in the second stage mirrors the excess-phenolate strategy disclosed by Gilbert, which pushes elemental sulfur to full conversion and suppresses polysulfide side-products [2].
Process parameters found critical after factorial screening:
Table 2 quantifies the effect of catalyst identity on conversion rate.
| Catalyst (0.02 mol %) | Temperature (°C) | t₉₀ %-conversion (h) | 2,2′-bisphenol selectivity (%) |
|---|---|---|---|
| None | 180 | 12 | 71 |
| Bromine | 150 | 5 | 90 |
| Iodine | 150 | 3.5 | 94 [2] |
The favoured commercial route integrates both operations in a single continuous line:
Throughputs of 1.2 t day⁻¹ have been reported in a 100 mm-diameter wiped-film unit with overall mass yield 73% (phenol recycle efficiency 92%).
Crude melt is flash-distilled at 0.5 mbar / 250 °C to reject high-molecular tar. Final crystallisation from n-heptane at 5 °C gives white needles, which are vacuum-dried to <0.05 wt % volatiles.
Quality control relies on the analytics in Table 3.
| Parameter | Specification | Test method |
|---|---|---|
| Assay (HPLC, 280 nm) | ≥ 99.0 area % | ISO 2114 reversed-phase gradient [4] |
| Sulfur content | 6.9 ± 0.1% w/w | Combustion-UV fluorescence |
| Melting range | 178 – 183 °C | DSC, 10 K min⁻¹ |
| Residual 4-tert-butylphenol | ≤ 0.10 wt % | GC-FID, DB-5, 280 °C |
| Iodine residue | ≤ 20 ppm | ICP-MS |
Stability studies show ≤ 0.4% degradation after 1000 h at 150 °C under nitrogen, confirming suitability as a long-term polymer antioxidant.